N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core fused with a 4-chlorophenyl substituent and an acetamide group linked to a 1,3-benzodioxol-5-yl moiety. This structure combines electron-withdrawing (4-chlorophenyl) and electron-donating (benzodioxolyl) groups, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O4/c21-13-3-1-12(2-4-13)15-8-16-20(28)25(22-10-26(16)24-15)9-19(27)23-14-5-6-17-18(7-14)30-11-29-17/h1-8,10H,9,11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBFPYSOEVFVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its effects on various biological targets, and summarizes relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 526.037 g/mol. Its structure includes a benzodioxole moiety and a chlorophenyl group linked to a pyrazolo-triazine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 526.037 g/mol |
| Molecular Formula | C25H20ClN3O4S |
| LogP | 4.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Antidiabetic Activity
Research has indicated that benzodioxole derivatives exhibit significant inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion. For instance, compounds structurally related to this compound have shown IC50 values as low as 0.68 µM against α-amylase in vitro, suggesting strong potential for use in managing diabetes .
Anticancer Potential
The compound has also been evaluated for its cytotoxicity against various cancer cell lines. In studies involving similar benzodioxole derivatives, significant anticancer activity was observed with IC50 values ranging from 26 to 65 µM across different cancer types. Notably, these compounds demonstrated selectivity toward cancer cells while sparing normal cells .
Case Studies and Research Findings
-
In Vitro Studies :
- A study assessing the cytotoxicity of benzodioxole derivatives found that certain compounds exhibited potent inhibition against cancer cell lines while showing minimal effects on normal cells (IC50 > 150 µM) .
- Another investigation revealed that the compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice after multiple doses .
- Enzyme Inhibition :
- Antimicrobial Activity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl acetamide backbone but differ in substituents, which critically affect their properties:
Comparative Analysis
Substituent Effects on Solubility and Bioavailability
- The target compound ’s 1,3-benzodioxol-5-yl group contributes to moderate lipophilicity (logP ~3.2 estimated), which may limit aqueous solubility but enhance membrane permeability compared to the 4-chlorobenzyl analog in . The latter’s methoxy group (electron-donating) could improve solubility but reduce metabolic stability .
- The piperidinyl-propyl chain in ’s compound likely enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies, whereas the target compound’s benzodioxole may favor peripheral action .
In contrast, the 4-methoxyphenyl substituent in and may engage in hydrogen bonding, altering target selectivity .
Synthetic Feasibility
- Synthesis routes for pyrazolo-triazine derivatives typically involve condensation of hydrazine derivatives with carbonyl intermediates (e.g., as seen in and ). The target compound’s benzodioxole moiety may require protective group strategies during synthesis to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
